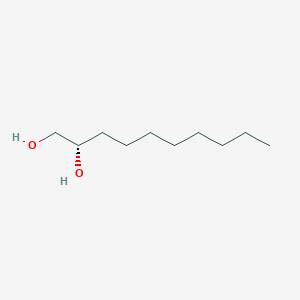(S)-1,2-Decanediol
CAS No.: 84276-14-2
Cat. No.: VC3722297
Molecular Formula: C10H22O2
Molecular Weight: 174.28 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 84276-14-2 |
|---|---|
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| IUPAC Name | (2S)-decane-1,2-diol |
| Standard InChI | InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
| Standard InChI Key | YSRSBDQINUMTIF-JTQLQIEISA-N |
| Isomeric SMILES | CCCCCCCC[C@@H](CO)O |
| SMILES | CCCCCCCCC(CO)O |
| Canonical SMILES | CCCCCCCCC(CO)O |
Chemical Identity and Structure
(S)-1,2-Decanediol is a chiral alcohol belonging to the class of vicinal diols, characterized by two hydroxyl groups positioned on adjacent carbon atoms. The "S" designation indicates the specific stereochemical configuration at the C-2 position according to the Cahn-Ingold-Prelog priority rules.
Basic Identification
The compound is identified by the CAS registry number 84276-14-2 and has the IUPAC name (2S)-decane-1,2-diol. Its molecular formula is C10H22O2, corresponding to a molecular weight of 174.28 g/mol. The structure consists of a straight-chain decane backbone with hydroxyl groups at positions 1 and 2, with the hydroxyl group at the 2-position having the S-configuration.
Structural Representation
(S)-1,2-Decanediol can be represented through various chemical notations:
-
Standard InChI: InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1
-
Standard InChIKey: YSRSBDQINUMTIF-JTQLQIEISA-N
-
Isomeric SMILES: CCCCCCCCC@@HO
-
Canonical SMILES: CCCCCCCCC(CO)O
The stereochemistry in the molecule is critically important for its biological activity and interactions with enzymes, as the spatial arrangement of the hydroxyl groups determines how it fits into enzyme binding sites.
Physical and Chemical Properties
The physical and chemical properties of (S)-1,2-Decanediol determine its behavior in various environments and its potential applications in research and industry.
Physical Properties
While specific data for (S)-1,2-Decanediol is limited in the available literature, we can derive some information from related compounds. The compound is likely to be a colorless to pale yellow liquid or low-melting solid at room temperature, with a relatively high boiling point typical of diols of this carbon chain length.
Based on the available sources, (S)-1,2-Decanediol would likely have physical properties resembling those of similar chiral diols, with modifications based on its specific structure and stereochemistry. The compound has been cataloged in chemical databases such as PubChem under the identifier 2733662.
Chemical Reactivity
As a vicinal diol, (S)-1,2-Decanediol possesses reactivity characteristic of alcohols, with the vicinal arrangement providing additional possibilities for chemical transformations. The primary and secondary hydroxyl groups have different reactivity, with the primary hydroxyl generally being more reactive in esterification reactions due to less steric hindrance.
The compound can participate in various reactions typical of alcohols, including:
-
Esterification with carboxylic acids or acyl derivatives
-
Oxidation of one or both hydroxyl groups
-
Formation of cyclic acetals and ketals
-
Complexation with metals through the oxygen atoms
Synthesis and Preparation
The synthesis of stereochemically pure (S)-1,2-Decanediol requires methods that can control the stereochemistry at the C-2 position.
Biological Activity and Research Applications
(S)-1,2-Decanediol has been studied in various biological contexts, particularly in enzymatic reactions where stereochemistry plays a crucial role.
Interactions with Acyltransferases
One significant research application of (S)-1,2-Decanediol is in studies of acyltransferase enzymes. In research on Mycobacterium tuberculosis PapA5, (S)-1,2-Decanediol was tested as a substrate in acyltransferase assays . These studies help elucidate the mechanism and substrate specificity of enzymes involved in the synthesis of complex lipids in mycobacteria.
Comparative Activity with Other Isomers
Interestingly, research has shown that the stereochemistry of 1,2-decanediol significantly affects its interactions with enzymes. When comparing (S)-1,2-decanediol with its (R)-isomer in acyltransferase assays, the (S)-isomer showed approximately 25.28% product formation for monoesterification and 1.92% for diesterification, while the (R)-isomer showed lower monoesterification (5.61%) but slightly higher diesterification (2.80%) . This data is presented in Table 1.
Table 1: Comparative Product Formation in Acyltransferase Assays
| Compound | Monoester Formation (%) | Diester Formation (%) |
|---|---|---|
| (S)-(-)-1,2-decanediol | 25.28 ± 5.79 | 1.92 ± 0.55 |
| (R)-1,2-decanediol | 5.61 ± 1.83 | 2.80 ± 0.50 |
| (±)1,2-Octanediol | 4.09 ± 3.21 | 3.93 ± 2.19 |
These findings suggest that the enzymes involved have a preference for the (S)-configuration for initial esterification, highlighting the importance of stereochemistry in enzyme-substrate interactions .
Comparison with Other Alcohols
In the broader context of acyltransferase substrate studies, (S)-1,2-decanediol was tested alongside various other alcohols to determine substrate specificity. The study found that simple primary alcohols like 1-octanol (100% relative activity) and 1-decanol (78.50%) were more effective substrates than diols . This comparison provides valuable insights into the structural features that influence enzyme-substrate interactions.
Research Context: Mycobacterial Lipid Synthesis
The most detailed research involving (S)-1,2-decanediol in the available literature relates to studies of mycobacterial lipid synthesis, particularly involving the enzyme PapA5.
PapA5 Enzymatic Function
PapA5 is a polyketide-associated protein found in Mycobacterium tuberculosis that functions as an acyltransferase . This enzyme is involved in the synthesis of complex lipids called phthiocerol and phthiodiolone dimycocerosate esters (PDIMs), which enhance virulence in M. tuberculosis .
Enzyme Substrate Specificity
Studies with recombinant PapA5 protein demonstrated its function as an acyltransferase, with the ability to catalyze the esterification of various alcohols with acyl-CoA thioesters . (S)-1,2-decanediol was among the compounds tested to determine the substrate specificity of this enzyme.
The research showed that PapA5 has a preference for medium-chain primary alcohols, with decreasing activity as chain length increases or when structural complexity (like additional hydroxyl groups) is introduced . This information helps to elucidate the natural function of PapA5 in catalyzing diesterification of phthiocerol and phthiodiolone with mycocerosate in mycobacteria.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume